N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
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Description
N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a useful research compound. Its molecular formula is C18H16FN7 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14512170 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives, to which this compound belongs, have been studied for their anti-gastric cancer effects . Therefore, it can be inferred that the compound may target specific proteins or enzymes involved in gastric cancer pathways.
Mode of Action
[1,2,3]triazolo[4,5-d]pyrimidine derivatives are known to have anti-proliferative effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, a key characteristic of cancer cells.
Biochemical Pathways
Given its potential anti-gastric cancer effects , it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and other processes relevant to cancer progression.
Result of Action
Given its potential anti-proliferative effects , it can be inferred that the compound may induce cell cycle arrest, apoptosis, or other changes that inhibit the proliferation of cancer cells.
Properties
IUPAC Name |
7-N-(4-fluorophenyl)-5-N-(1-phenylethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7/c1-11(12-5-3-2-4-6-12)20-18-22-16(15-17(23-18)25-26-24-15)21-14-9-7-13(19)8-10-14/h2-11H,1H3,(H3,20,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWXDAAIGCZIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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